ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Ethyl 3-carbamoyl-2-(4-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C18H18N4O6S and its molecular weight is 418.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
For instance, the Suzuki–Miyaura coupling reaction is a common process involving organoboron compounds, which could be relevant given the compound’s structure .
Biochemical Pathways
The compound may affect various biochemical pathways. For example, it might be involved in the Suzuki–Miyaura cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
Similar compounds have been known to cause a variety of effects at the molecular and cellular level, depending on their specific targets and the nature of their interaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6S/c1-2-28-18(25)21-8-7-12-13(9-21)29-17(14(12)15(19)23)20-16(24)10-3-5-11(6-4-10)22(26)27/h3-6H,2,7-9H2,1H3,(H2,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIIMRFGNXCHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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